molecular formula C16H17N5O B13912582 3-Benzyl-5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2,4-oxadiazole

3-Benzyl-5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2,4-oxadiazole

Cat. No.: B13912582
M. Wt: 295.34 g/mol
InChI Key: JZQSXGNCNIIJOP-UHFFFAOYSA-N
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Description

3-Benzyl-5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzyl group, a tetrahydropyrazolopyridine moiety, and an oxadiazole ring. These structural features confer unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyrazolopyridine Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyrazolopyridine ring.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Formation of the Oxadiazole Ring: The final step involves the cyclization of the intermediate compound with appropriate reagents to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like benzyl halides for nucleophilic substitution and electrophiles for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce various functional groups into the benzyl moiety.

Scientific Research Applications

3-Benzyl-5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyrazines: These compounds share a similar triazolopyrazine core and are used in medicinal chemistry.

    Indole Derivatives: Indole derivatives have similar heterocyclic structures and are known for their diverse biological activities.

Uniqueness

3-Benzyl-5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2,4-oxadiazole is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H17N5O

Molecular Weight

295.34 g/mol

IUPAC Name

3-benzyl-5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C16H17N5O/c1-21-13-7-8-17-10-12(13)15(19-21)16-18-14(20-22-16)9-11-5-3-2-4-6-11/h2-6,17H,7-10H2,1H3

InChI Key

JZQSXGNCNIIJOP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CNCC2)C(=N1)C3=NC(=NO3)CC4=CC=CC=C4

Origin of Product

United States

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